REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[N+:13]([O-])=O.[H][H]>[Ni].C(O)(C)C>[F:1][C:2]([F:16])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:10])([F:12])[F:11])=[CH:5][C:4]=1[NH2:13]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
After the temperature was recovered to room temperature
|
Type
|
CUSTOM
|
Details
|
hydrogen gas was evacuated
|
Type
|
FILTRATION
|
Details
|
the Raney Nickel was subjected to filtration
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(N)C=C(C=C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.42 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |